4-methyl-N-(quinolin-8-yl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-methyl-N-(quinolin-8-yl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that features a quinoline ring fused with a thiadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both quinoline and thiadiazole moieties in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(quinolin-8-yl)-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline ring can be synthesized using conventional methods such as the Skraup, Döbner–Von Miller, Friedländer, Conrad–Limpach–Knorr, and Combes reactions.
Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(quinolin-8-yl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the quinoline or thiadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives .
Scientific Research Applications
4-methyl-N-(quinolin-8-yl)-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 4-methyl-N-(quinolin-8-yl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring can intercalate with DNA, while the thiadiazole ring can form hydrogen bonds with amino acid residues in proteins. This dual interaction can disrupt biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(quinolin-8-yl)benzamide: Similar structure but lacks the thiadiazole ring.
4-methyl-N-(quinolin-8-yl)benzothiazole: Contains a benzothiazole ring instead of a thiadiazole ring.
4-methyl-N-(quinolin-8-yl)benzoxazole: Contains a benzoxazole ring instead of a thiadiazole ring.
Uniqueness
The presence of the thiadiazole ring in 4-methyl-N-(quinolin-8-yl)-1,2,3-thiadiazole-5-carboxamide imparts unique electronic and steric properties that differentiate it from similar compounds. This makes it particularly useful in applications requiring specific interactions with biological targets or electronic properties .
Properties
Molecular Formula |
C13H10N4OS |
---|---|
Molecular Weight |
270.31 g/mol |
IUPAC Name |
4-methyl-N-quinolin-8-ylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C13H10N4OS/c1-8-12(19-17-16-8)13(18)15-10-6-2-4-9-5-3-7-14-11(9)10/h2-7H,1H3,(H,15,18) |
InChI Key |
IKJKBYKBDSNRTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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